1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole
Description
1-Isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole is a benzimidazole derivative characterized by two key structural features:
- Isobutyl group at position 1 (N1-substitution), contributing steric bulk and lipophilicity.
- (2-Naphthyloxy)methyl group at position 2, introducing an aromatic ether moiety with extended π-conjugation from the naphthyl system.
Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring. Substitutions at N1 and C2 positions significantly influence their physicochemical and biological properties.
Properties
IUPAC Name |
1-(2-methylpropyl)-2-(naphthalen-2-yloxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16(2)14-24-21-10-6-5-9-20(21)23-22(24)15-25-19-12-11-17-7-3-4-8-18(17)13-19/h3-13,16H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPVOCJEGIIMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974796 | |
| Record name | 1-(2-Methylpropyl)-2-{[(naphthalen-2-yl)oxy]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5938-65-8 | |
| Record name | 1-(2-Methylpropyl)-2-{[(naphthalen-2-yl)oxy]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the isobutyl group: This step involves the alkylation of the benzimidazole core using an isobutyl halide in the presence of a base such as potassium carbonate.
Attachment of the naphthyloxy methyl group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a naphthyloxy methyl halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Core Benzimidazole Formation
Benzimidazoles are commonly synthesized via condensation reactions between ortho-phenylenediamine and carboxylic acids or aldehydes. For example:
-
Acid-catalyzed cyclization : Refluxing ortho-phenylenediamine with glacial acetic acid or similar derivatives under acidic conditions forms the benzimidazole scaffold .
-
Metal-catalyzed reactions : Iron-sulfur (Fe/S) or cobalt-pincer complexes have been used to facilitate cyclization under solvent-free or high-temperature conditions .
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
Benzimidazole Moiety
-
Protonation : The nitrogen atoms in the imidazole ring can act as Lewis bases, enabling protonation under acidic conditions .
-
Nucleophilic substitution : The aromatic nitrogen atoms may participate in nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups .
Naphthyloxy Methyl Group
-
Electrophilic aromatic substitution : The naphthyloxy ring system can undergo reactions such as nitration, sulfonation, or halogenation due to its aromatic nature .
Isobutyl Group
-
Oxidation/Halogenation : The isobutyl chain may undergo oxidation (e.g., to ketones or alcohols) or halogenation, depending on reaction conditions.
Comparative Analysis of Substituent Effects
The substituents in 1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole influence its reactivity and properties. A comparison with related benzimidazole derivatives reveals:
| Compound | Key Features | Reactivity |
|---|---|---|
| This compound | Naphthyloxy methyl and isobutyl substituents | Enhanced solubility and bioavailability; potential for nucleophilic substitution |
| 2-Isobutyl-1-(4-methylbenzyl)-1H-benzimidazole | Methylbenzyl group substitution | Altered steric effects and aromatic electron density |
| N-Isopropyl-2-{2-[(2-naphthyloxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide | Additional functional groups (amide) | Increased complexity in bioavailability and metabolic stability |
Spectroscopic and Theoretical Studies
-
DFT Calculations : For similar benzimidazole derivatives (e.g., N-Butyl-1H-benzimidazole), DFT/B3LYP methods have been used to optimize molecular geometries and analyze HOMO-LUMO gaps, which influence reactivity .
-
FTIR and NMR Data : Experimental and theoretical vibrational spectra help confirm structural features, such as C-N bond lengths and aromatic ring substituents .
Reaction Optimization
Studies on benzimidazole derivatives highlight the importance of reaction conditions:
Scientific Research Applications
1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its benzimidazole core, which is known for its antimicrobial, antiviral, and anticancer properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, potentially inhibiting their activity or modulating their function. The isobutyl and naphthyloxy methyl groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A comparative analysis of structurally related benzimidazole derivatives is presented below:
Key Comparisons
Lipophilicity and Solubility :
- The isobutyl and naphthyloxy groups in the target compound confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, 2-((isobutylthio)methyl)-1H-benzimidazole (thioether) has higher polarity due to sulfur but lower π-conjugation .
- 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole exhibits extreme lipophilicity due to bulky tert-butyl groups, limiting solubility .
In contrast, sulfinyl (e.g., ) and sulfonyl (e.g., ) groups are electron-withdrawing, altering acidity and reactivity.
Biological Activities :
- Antimicrobial Activity : Thioether derivatives (e.g., ) show direct antibacterial effects, while the target compound’s naphthyl group may target DNA via intercalation .
- Antiulcer Activity : Sulfinyl benzimidazoles (e.g., ) inhibit gastric H⁺/K⁺-ATPase, a mechanism absent in the target compound due to lack of sulfoxide groups.
Steric and π-Interactions: The naphthyloxy group enables stronger π-π stacking than thiophene () or tert-butyl () substituents.
Research Findings and Data
- Synthetic Feasibility : Microwave-assisted synthesis (e.g., ) is effective for sterically demanding benzimidazoles, suggesting the target compound could be synthesized similarly.
- Crystallography: Benzimidazoles with aromatic substituents (e.g., ) often crystallize in monoclinic systems stabilized by intermolecular interactions, implying similar crystallinity for the target compound.
Biological Activity
1-Isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-naphthol with isobutylated benzimidazole derivatives under specific conditions to yield the target compound. The structure is confirmed using various spectroscopic methods, including NMR and mass spectrometry.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with naphthyloxy substituents exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 7.81 to 250 μg/mL, demonstrating their potential as antimicrobial agents .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, this compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's IC50 values indicate significant cytotoxic effects, with some derivatives exhibiting IC50 values as low as 16.38 μM against specific cancer cell lines .
The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of DNA topoisomerases and interference with cellular signaling pathways. For example, studies have shown that certain benzimidazole derivatives can inhibit mammalian type I DNA topoisomerase activity, leading to apoptosis in cancer cells .
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values (μM) |
|---|---|---|---|
| Study 1 | Significant antibacterial activity | Staphylococcus aureus, E. coli | 7.81 - 250 |
| Study 2 | Antiproliferative effects observed | HeLa, MCF7 | 16.38 - 100 |
| Study 3 | Inhibition of DNA topoisomerase I | Various cancer cell lines | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Modifications at the naphthyloxy or isobutyl groups can enhance lipophilicity and bioavailability, which are critical for effective drug design . Research has indicated that increasing the alkyl chain length generally improves antiproliferative activity up to a certain point before diminishing returns are observed .
Q & A
Q. What are the standard synthetic routes for 1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes to form the benzimidazole core .
- Step 2 : Alkylation or substitution reactions to introduce the isobutyl and naphthyloxymethyl groups. For example, nucleophilic substitution using 2-naphthol derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Characterization : Intermediates are validated via melting point, TLC, IR (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3400 cm⁻¹), and NMR (δ 10.93 ppm for benzimidazole N-H) . Elemental analysis (deviation < ±0.4%) confirms purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C ether stretch at ~1250 cm⁻¹ for the naphthyloxymethyl group) .
- ¹H/¹³C NMR : Key signals include δ 4.5–5.5 ppm (methylene protons adjacent to the ether oxygen) and aromatic proton/carbon shifts (δ 110–150 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the molecular formula .
Q. How are purity and stability assessed during synthesis?
- HPLC : Retention time consistency and peak symmetry .
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles .
- Stability Tests : Accelerated degradation studies under acidic/alkaline conditions monitor structural integrity via UV-Vis or NMR .
Advanced Research Questions
Q. How can synthetic yields be optimized for the naphthyloxymethyl substitution step?
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of naphthol derivatives .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
Q. What computational strategies predict binding affinities of this compound with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., ATP-binding sites in kinases). The naphthyl group often contributes to π-π stacking .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) using AMBER or GROMACS .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
- SAR Studies : Replace the isobutyl group with bulkier alkyl chains (e.g., tert-butyl) to evaluate steric effects on bioavailability .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Compounds with electron-withdrawing groups on the naphthyl ring often show enhanced cytotoxicity .
Q. What crystallographic methods resolve structural ambiguities in benzimidazole derivatives?
Q. How are metal coordination properties of this compound explored for catalytic applications?
- Titration Experiments : Monitor complexation with transition metals (e.g., Zn²⁺, Cu²⁺) using UV-Vis or fluorescence spectroscopy. The phosphorylated benzimidazole moiety acts as a chelating ligand .
- X-ray Absorption Spectroscopy (XAS) : Determines metal-ligand bond distances and oxidation states .
Data Contradictions and Validation
Q. How to address discrepancies in reported synthetic yields for similar benzimidazoles?
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) .
- Side-Product Analysis : Use LC-MS to identify byproducts (e.g., over-alkylation or oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
